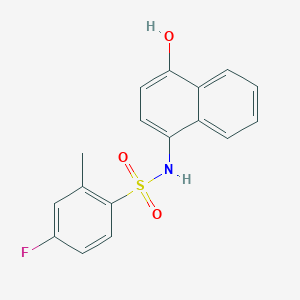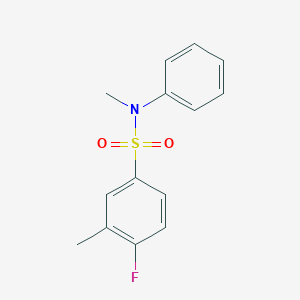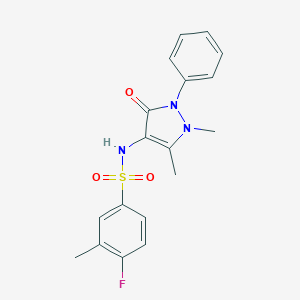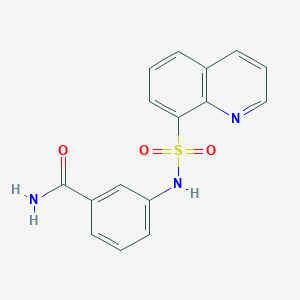![molecular formula C27H27NO4S B280926 N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, the compound promotes the expression of genes that are involved in cell cycle arrest and apoptosis, leading to tumor cell death.
Biochemical and Physiological Effects:
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, it has been found to have antioxidant activity, which may contribute to its therapeutic effects. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, the compound has been shown to have a broad range of therapeutic effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods, which would increase the accessibility of the compound for researchers. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Furthermore, research on the combination of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide with other therapeutic agents may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that includes the condensation of 2,4,5-trimethylbenzenesulfonyl chloride with 3,4-dihydro-2H-benzo[b][1,4]oxathiine-7-carboxylic acid, followed by the cyclization of the resulting intermediate with 4,4-dimethyl-2-pentanone. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. The compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results in inhibiting tumor growth. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Propriétés
Formule moléculaire |
C27H27NO4S |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
N-(9,9-dimethyl-7-oxo-8,10-dihydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H27NO4S/c1-15-10-17(3)24(11-16(15)2)33(30,31)28-21-12-20-25-22(29)13-27(4,5)14-23(25)32-26(20)19-9-7-6-8-18(19)21/h6-12,28H,13-14H2,1-5H3 |
Clé InChI |
CQAHIDPHTKHBMV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CC(C5)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)


![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)

